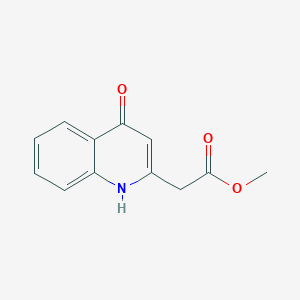

Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-oxo-1H-quinolin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)7-8-6-11(14)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQKLDAPXZGWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes to 4-Oxo-1,4-dihydroquinoline Scaffolds

The construction of the 4-oxo-1,4-dihydroquinoline ring system is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold. These methods typically involve the cyclization of appropriately substituted aniline (B41778) precursors.

Intramolecular cyclization is the cornerstone of 4-oxo-1,4-dihydroquinoline synthesis. Key reactions include:

Gould-Jacobs Reaction : This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-oxo form. Subsequent hydrolysis and decarboxylation can yield the parent 4-hydroxyquinoline (B1666331). mdpi.comresearchgate.netpreprints.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. researchgate.net

Conrad-Limpach Synthesis : This method utilizes the condensation of anilines with β-ketoesters. nih.gov The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (at higher temperatures) or 2-hydroxyquinolines (at lower temperatures). The initial condensation forms a Schiff base, which then undergoes thermal cyclization. nih.gov The use of an inert solvent like mineral oil can significantly improve the yields of the cyclization step. nih.gov

Camps Cyclization : The Camps cyclization involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. sapub.orggoogle.com Depending on the structure of the substrate and the reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. The mechanism proceeds through an intramolecular aldol-type condensation. sapub.org

| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | Aniline and Alkoxymethylenemalonic ester | Forms a 4-hydroxyquinoline-3-carboxylate ester intermediate. mdpi.com |

| Conrad-Limpach Synthesis | Aniline and β-ketoester | Product selectivity (4-oxo vs. 2-oxo) is temperature-dependent. nih.gov |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular aldol-type condensation. sapub.org |

Once the 4-oxo-1,4-dihydroquinoline scaffold is formed, it can be further modified through alkylation reactions. Alkylation can occur at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation).

N-Alkylation : The nitrogen at the 1-position of the 4-oxo-1,4-dihydroquinoline ring can be readily alkylated using various alkyl halides in the presence of a base. For instance, N-alkylation of 4-oxo-1,4-dihydroquinoline-3-carboxamides has been achieved using halogenoalkyl derivatives in dry DMF with sodium hydride as the base. sapub.org

C-Alkylation : C-alkylation can be more challenging and often requires specific activating groups. For example, C-3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters has been reported.

The hydroxyl group of the 4-hydroxyquinoline tautomer can undergo acylation, and carboxylic acid functionalities on the scaffold can be esterified.

O-Acylation : The oxygen atom of the 4-oxo group can be acylated, although this is less common than N-alkylation. For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) has been synthesized via a triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride.

Esterification : Carboxylic acid groups attached to the 4-oxo-1,4-dihydroquinoline ring can be converted to esters through standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Specific Synthetic Approaches to Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate and Analogues

The synthesis of the target molecule, "Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate," and its close analogues can be achieved through tailored applications of the general synthetic principles outlined above.

While a direct synthesis of "Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate" from methyl N-methyl anthranilate is not explicitly detailed in the readily available literature, a closely related synthesis of its ethyl ester analogue, ethyl 2-(4-hydroxyquinolin-2-yl) acetate (B1210297), has been reported. This synthesis utilizes the Conrad-Limpach reaction. mdpi.com In this approach, aniline is reacted with diethyl 3-oxopentanedioate. The resulting intermediate undergoes thermal cyclization to yield the desired ethyl 2-(4-hydroxyquinolin-2-yl) acetate. mdpi.com

A plausible route to the target methyl ester would involve a similar condensation of an appropriate anthranilate, such as methyl anthranilate, with a suitable β-keto ester, like dimethyl 3-oxopentanedioate, followed by cyclization.

A key strategy for the synthesis of "Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate" involves the manipulation of functional groups on a pre-formed quinoline (B57606) scaffold. A reported synthesis of the corresponding carboxylic acid, 2-(4-Hydroxyquinolin-2-yl) acetic acid, provides a direct precursor for the target molecule. mdpi.com

This carboxylic acid was synthesized by the hydrolysis of ethyl 2-(4-hydroxyquinolin-2-yl) acetate using sodium carbonate in water. mdpi.com Following the isolation of 2-(4-Hydroxyquinolin-2-yl) acetic acid, a standard Fischer esterification can be employed to obtain the desired methyl ester. This would involve refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Ethyl 2-(4-hydroxyquinolin-2-yl) acetate | Na₂CO₃, H₂O | 2-(4-Hydroxyquinolin-2-yl) acetic acid mdpi.com |

| 2 | 2-(4-Hydroxyquinolin-2-yl) acetic acid | Methanol, H₂SO₄ (catalytic) | Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate |

Multi-step Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives originating from the Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate framework often necessitates multi-step reaction sequences. These strategies are designed to build molecular complexity in a controlled and sequential manner, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

A common approach begins with the functionalization of the core quinolone structure. For instance, the C3-position of related 4-hydroxy-2-quinolone systems can be modified through reactions like the Vilsmeier-Haack reaction to introduce a formyl group (-CHO). This aldehyde then serves as a versatile chemical handle for subsequent transformations. One such transformation is reductive amination, where the aldehyde is reacted with a primary or secondary amine to form an intermediate imine, which is then reduced to yield a C3-aminomethyl substituted quinolone. This product can then undergo further reactions, such as amide bond formation, by coupling the newly introduced amine with a carboxylic acid, demonstrating a linear, multi-step approach to building complexity. jscimedcentral.com

Another sophisticated strategy involves the creation of fused heterocyclic systems. This can be achieved through cascade reactions where the initial quinolone structure is elaborated with other cyclic precursors. For example, a one-pot synthesis can lead to the assembly of complex indolo[1,2-a]quinolin-5-one ring systems from C2-quaternary indoxyls, which are structurally related to the quinolone framework. nih.gov These multi-step, often one-pot, procedures are highly efficient in generating significant molecular complexity from relatively simple starting materials.

A representative multi-step synthesis to generate a complex derivative is outlined below:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 6-Methyl-4-hydroxy-2-quinolone | POCl₃, DMF (Vilsmeier-Haack) | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Introduce a reactive aldehyde group at C3. jscimedcentral.com |

| 2 | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Benzylamine, NaBH(OAc)₃ | N-((6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzylamine | Introduce a secondary amine via reductive amination. jscimedcentral.com |

| 3 | N-((6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzylamine | 4-Guanidinobenzoic acid, HBTU, Et₃N | N-benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide | Couple a complex side chain via amide bond formation. jscimedcentral.com |

Advanced Synthetic Techniques and Functionalization

Building upon classical multi-step synthesis, advanced techniques offer powerful tools for the precise and efficient functionalization of the quinolone scaffold. These methods, including click chemistry and chemoselective reactions, enable the creation of novel derivatives with tailored properties.

Click Chemistry Approaches for Triazole Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile method for synthesizing complex quinolone derivatives. nih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker, connecting the quinolone moiety to another molecular entity. mdpi.combeilstein-journals.org The process is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer in good yields. mdpi.combeilstein-journals.org

The strategy involves preparing two key precursors: an azide-functionalized quinolone and an alkyne-containing partner (or vice versa). For example, 4-azido-2-quinolones can be synthesized from the corresponding 4-hydroxy-2-quinolones. mdpi.com These azide (B81097) derivatives are then reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield the desired triazole-linked hybrids. mdpi.com This methodology has been successfully used to tether multiple quinolone molecules together, creating complex structures with potentially enhanced biological activities. mdpi.comresearchgate.net

| Quinolone Precursor | Alkyne Precursor | Product | Yield (%) | Reference |

| 4-Azido-6-methyl-2-quinolinone | 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 3,3'-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 78% | mdpi.com |

| 4-Azido-6-chloro-2-quinolinone | 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 3,3'-((4-((1-(6-Chloro-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) | 83% | mdpi.com |

| 4-(Prop-2-yn-1-yloxy)-6-phenyl-2-(trifluoromethyl)quinoline | Azidobenzene | 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-2-(trifluoromethyl)quinoline | 91% | beilstein-journals.org |

Chemoselective Alkylation Strategies

The quinolone scaffold possesses multiple nucleophilic sites, including the ring nitrogen (N1), the oxygen at C4 (in its enol form), and potentially other heteroatoms introduced as substituents. Chemoselective alkylation aims to target a specific site, which is crucial for controlling the structure of the final product. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Studies on the related scaffold, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide significant insight into these selective processes. This molecule contains three potential nucleophilic centers for alkylation: the sulfur (S), the nitrogen (N), and the oxygen (O). nih.govmdpi.com

S-Alkylation: Reaction with methyl iodide in the presence of a mild base like triethylamine (B128534) (Et₃N) in DMF preferentially occurs at the highly nucleophilic sulfur atom, yielding the S-methylated product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, in high yield. nih.gov

O- vs. N-Alkylation: Subsequent alkylation of the S-methylated product presents a competition between the N1 and O4 positions. The choice of base and solvent becomes critical. Using a stronger base like potassium carbonate (K₂CO₃) leads to a mixture of O- and N-methylated products. The ratio of these products can be influenced by the solvent, with a predominance of the O-methylated product generally observed. nih.govmdpi.com This selectivity is governed by the principles of hard and soft acids and bases (HSAB), where the harder oxygen atom preferentially reacts under conditions that favor ionic character, while the softer nitrogen atom might be targeted under different circumstances.

| Starting Material | Alkylating Agent | Base/Solvent | Major Product(s) | Outcome |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I | Et₃N / DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Selective S-alkylation |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ / Acetone | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) | O-alkylation favored over N-alkylation |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ / DMF | Mixture of O- and N-methylated products | Mixture of isomers |

Methodologies for Developing Multiple Attachment Points

To generate chemical libraries for screening and drug discovery, it is highly desirable to develop synthetic routes that allow for the introduction of diverse substituents at multiple positions on a core scaffold. The 2-oxo-1,2-dihydroquinoline framework is well-suited for such diversification. jscimedcentral.comjscimedcentral.com

A key strategy involves creating a molecular intermediate that possesses several orthogonal reactive sites, or "attachment points," which can be addressed independently. For example, starting with a substituted 2-oxo-quinoline, one can introduce a reactive handle at the C3 position, such as the previously mentioned carbaldehyde. This aldehyde allows for the attachment of a wide range of amine-containing building blocks through reductive amination. jscimedcentral.com

Simultaneously, substituents on the benzo- part of the quinolone ring (e.g., at C6 or C7) can either be present from the start or introduced later. These positions can carry functional groups like methyl, chloro, or methoxy (B1213986) groups, which can be further modified. This dual-functionalization strategy creates a scaffold with at least two distinct points for diversification. A third point of attachment is the N1 position of the quinolone ring, which can be alkylated to introduce further structural variety. jscimedcentral.com This approach enables the synthesis of a large library of compounds from a common intermediate, where each compound differs in the substituents at these multiple attachment points.

| Attachment Point | Functional Group Introduction | Subsequent Reaction | Example Building Blocks |

| C3-position | Vilsmeier-Haack reaction (forms -CHO) | Reductive Amination | Benzylamines, Phenethylamines, Heterocyclic amines jscimedcentral.com |

| N1-position | N/A (inherent reactivity) | N-Alkylation | Alkyl halides (e.g., methyl iodide, ethyl bromide) nih.govnih.gov |

| C6-position | Use of substituted aniline in initial synthesis | N/A (provides diversity) | Methyl, Chloro, Fluoro, Methoxy groups jscimedcentral.com |

| Amine at C3 | Reductive amination | Amide Coupling | Substituted benzoic acids (e.g., 4-guanidinobenzoic acid) jscimedcentral.com |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy would be employed to elucidate the structure of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate have not been reported in the available literature. Theoretical chemical shifts could be predicted, but experimental data is necessary for definitive structural confirmation.

Infrared (IR) Spectroscopy

An experimental IR spectrum for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is not available in the searched sources. Typically, the spectrum would be expected to show characteristic absorption bands for the C=O stretching of the quinolone and ester groups, N-H stretching, and C-H stretching of the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, has not been published in the reviewed scientific papers. This analysis would be crucial to confirm the molecular weight and formula of the compound.

UV-Vis Spectroscopy

Information regarding the UV-Vis absorption spectrum of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, which would provide insights into its electronic transitions, is not available in the current body of literature.

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Molecular and Crystal Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate. Consequently, information on its crystal system, space group, unit cell dimensions, and detailed molecular geometry, such as bond lengths and angles in the solid state, is not available. While crystallographic data for structurally related but different molecules, such as Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, have been reported, these findings cannot be attributed to the title compound due to structural differences. nih.gov

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of quinoline (B57606) derivatives is often stabilized by a network of intermolecular and intramolecular interactions. While specific crystallographic data for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is not available, analysis of analogous compounds such as Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate and its ethyl ester analog reveals key interaction patterns that are likely to be present. nih.govnih.gov

π-π Stacking: Aromatic systems like the quinoline ring are prone to π-π stacking interactions, which play a crucial role in the supramolecular assembly. rsc.org These interactions are common in metal complexes of quinoline-based ligands and can lead to the formation of dimeric species or higher-dimensional networks. rsc.orgrsc.org In substituted 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline ring systems are observed. nih.gov These stacking interactions, often accompanied by other weak forces like C-H···π interactions, contribute significantly to the stability of the crystal lattice. rsc.orgrsc.org

The following table summarizes typical hydrogen bond geometries observed in a related quinoline derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O-H···O | - | - | - | - |

| C-H···O | - | - | - | - |

| C-H···π | - | - | - | - |

No specific data is available for the titled compound. The data for related compounds can be found in the cited literature.

Conformational Analysis and Dihedral Angles

The conformation of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is largely defined by the relative orientation of the acetate (B1210297) side chain with respect to the quinoline ring system. Studies on analogous compounds indicate that the bicyclic quinolone fragment is nearly planar, although some minor deviations can occur. nih.govresearchgate.net

A key conformational feature is the dihedral angle between the plane of the quinoline ring and the plane of the ester group. In Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, the bicyclic quinolone fragment and the ester group are approximately orthogonal, with a dihedral angle of 83.3 (2)°. nih.govnih.gov Similarly, the ethyl ester analog exhibits a dihedral angle of 86.7 (2)° between the bicyclic fragment and the ester group. nih.gov This orthogonal arrangement minimizes steric hindrance between the side chain and the ring system.

The planarity of the quinoline ring itself is also a point of interest. In some derivatives, the bicyclic fragment is not strictly planar. For example, a torsion angle of -5.8 (2)° for C1—N1—C9—C8 has been reported in Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, indicating a slight twist in the ring system. nih.govresearchgate.net

The table below presents key dihedral angles from a related compound, illustrating the typical conformation.

| Torsion Angle | Value (°) |

| C7—C8—C10—C11 | 93.9 (1) |

| C8—C10—C11—O3 | -19.7 (2) |

| C1—N1—C9—C8 | -5.8 (2) |

Data from Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. nih.govresearchgate.net

Tautomerism Studies in 2-Oxo-1,2-dihydroquinoline Systems

The 4-oxo-1,4-dihydroquinoline core of the title compound is capable of existing in tautomeric forms, primarily the keto (4-oxo) and enol (4-hydroxy) forms. This tautomeric equilibrium is a critical aspect of the chemistry of these systems, influencing their reactivity, spectroscopic properties, and biological activity. rsc.org

The equilibrium between the keto and enol forms is influenced by several factors, including the nature and position of substituents, the solvent, and the solid-state packing effects. rsc.orgfrontiersin.org Spectroscopic techniques such as NMR and IR, along with X-ray crystallography, are instrumental in determining the predominant tautomeric form. rsc.org

Mechanistic Investigations of Biological Activity

Cellular Pathway Analysis

Regulation of ADP/Arachidonic Acid-Dependent Platelet Aggregation

No specific studies detailing the regulation of ADP/arachidonic acid-dependent platelet aggregation by Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate have been reported. However, research on the positional isomer, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) (6-AQ), has demonstrated significant antiplatelet effects. This compound has been shown to inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.govresearchgate.net The antiplatelet action of acetoxy quinolones like 6-AQ is attributed to the activation of platelet Nitric Oxide Synthase (NOS) through acetylation, a process catalyzed by Calreticulin Transacetylase (CRTAase). nih.govresearchgate.net

The specificity of platelet CRTAase for various acetoxy quinolone analogues has been correlated with intracellular nitric oxide (NO) levels and the subsequent inhibition of platelet aggregation. nih.govresearchgate.net Among the screened acetoxy quinolones, 6-AQ was identified as a superior substrate for platelet CRTAase, emerging as a potent antiplatelet agent both in laboratory settings and in living organisms. nih.govresearchgate.net

Downregulation of Thromboxane (B8750289) A2 (TxA2) Biosynthesis

Table 1: Antiplatelet Activity of a Related Quinolone Derivative

| Compound | Mechanism of Action | Effect on Platelet Aggregation | Reference |

|---|

Induction of Apoptotic Caspase Cascades and Cytochrome C Release

There is no specific information available regarding the induction of apoptotic caspase cascades and cytochrome C release by Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate. However, the broader class of quinolone derivatives has been investigated for their potential to induce apoptosis. For instance, (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives have been shown to possess pro-apoptotic activity. mdpi.com

One of the most active compounds in this series was found to induce apoptosis, which was supported by studies on Caspase-3, 8, and 9, as well as Cytochrome C, BAX, and Bcl-2 levels. mdpi.com Furthermore, a quinoxaline-based derivative demonstrated the ability to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to cell apoptosis. nih.gov These findings suggest that the quinolone scaffold can be a component of molecules that trigger intrinsic and extrinsic apoptotic pathways.

Cell Cycle Perturbations

Direct studies on the effects of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate on the cell cycle have not been identified. However, research on other quinolone-containing compounds indicates that this class of molecules can perturb the cell cycle. For example, certain (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives have been observed to cause cell cycle arrest at the G2/M phase. mdpi.com In another study, novel indolin-2-one based molecules, which can be structurally related to quinolones, induced cell cycle arrest at the G1 phase in cancer cells. mdpi.com Similarly, a quinoxaline (B1680401) derivative was found to arrest the cell cycle at the S phase. nih.gov These examples highlight the potential of the quinolone framework to be incorporated into molecules that modulate cell cycle progression.

Table 2: Apoptotic and Cell Cycle Effects of Related Heterocyclic Compounds

| Compound Class | Apoptotic Mechanism | Cell Cycle Effect | Reference |

|---|---|---|---|

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives | Induction of Caspase-3, 8, 9 and Cytochrome C release | Arrest at G2/M phase | mdpi.com |

| Quinoxaline-based derivative | Upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2 | Arrest at S phase | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The biological activity of the 4-quinolone scaffold is intrinsically linked to a set of specific structural features that define its pharmacophore. A pharmacophore model outlines the essential steric and electronic characteristics required for a molecule to interact with a specific biological target. For derivatives of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, the key pharmacophoric features are generally understood to include:

The 4-oxo-1,4-dihydroquinoline core: This planar, bicyclic system is crucial for activity. The 4-keto group and the N1-hydrogen (or substituent) are critical for binding to many receptors, often participating in hydrogen bonding interactions. The aromatic nature of the fused benzene (B151609) ring contributes to binding through π-π stacking interactions with aromatic amino acid residues in the target protein.

The C2-acetate moiety: The ester group at the C2 position acts as a key interaction point, likely as a hydrogen bond acceptor. The carbonyl oxygen and the ester oxygen can engage with hydrogen bond donors in the receptor's binding pocket. The length and flexibility of the acetate (B1210297) side chain are also important for correctly positioning the functional group for optimal interaction.

Hydrogen Bond Donors and Acceptors: The combination of the 4-keto group, the N1-H, and the C2-acetate group creates a specific spatial arrangement of hydrogen bond donors and acceptors that is fundamental for molecular recognition and binding affinity. For instance, the 4-carbonyl and the C3-carboxylic acid in fluoroquinolone antibiotics are known to be essential for binding to the DNA gyrase enzyme system. mdpi.com A similar principle applies here, where the 4-oxo and C2-acetate groups are pivotal for receptor engagement.

Pharmacophore models developed for related quinolone derivatives targeting the CB2 receptor often highlight a hydrophobic region corresponding to the aromatic ring, a hydrogen bond acceptor feature at the 4-oxo position, and another interaction site occupied by the side chain. beilstein-journals.org

Influence of Substituent Position and Electronic Effects on Biological Potency

The potency and selectivity of 4-quinolone derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic core and by modifying the side chain. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability. nih.gov

Substitutions on the Quinolone Ring System

Modifications on the quinolone nucleus have a profound impact on biological activity. The most extensively studied positions for substitution are N-1, C-5, C-6, C-7, and C-8. nih.govresearchgate.net

N-1 Position: The substituent at the N-1 position significantly influences potency. Small alkyl groups like ethyl or, notably, a cyclopropyl group, often lead to a substantial increase in activity across various targets. mdpi.com For CB2 receptor ligands based on the related 4-quinolone-3-carboxamide scaffold, an n-pentyl chain at this position was found to be favorable for high affinity. beilstein-journals.org The introduction of larger, aromatic groups at N-1 can also modulate activity, with their electronic properties playing a key role. nih.gov

C-5 Position: Introduction of small groups like an amino (NH2) group at the C-5 position has been shown to enhance the potency of certain quinolones. ualberta.ca

C-6 Position: Substitution at the C-6 position, most famously with a fluorine atom, is a hallmark of the highly successful fluoroquinolone antibiotics. This substitution is known to dramatically increase potency, partly by altering the electronic distribution of the ring system and improving cell penetration. mdpi.com In the context of CB2 ligands, various substituents at C-6 have been explored to modulate affinity and selectivity. nih.gov

C-7 Position: The C-7 position is a key site for modification to alter the spectrum of activity and pharmacokinetic properties. researchgate.net Typically, five- or six-membered nitrogen-containing heterocyclic rings (e.g., piperazine, pyrrolidine) are introduced here. The nature and substitution pattern of this ring can drastically affect potency and selectivity. nih.gov

C-8 Position: A halogen (e.g., fluorine or chlorine) or a methoxy (B1213986) group at the C-8 position can also enhance biological activity. nih.gov For 4-quinolone-3-carboxamide CB2 ligands, an 8-methoxy derivative was found to possess exceptionally high affinity and selectivity. nih.gov

| Compound Analogue (Based on 4-Quinolone Scaffold) | Position of Substitution | Substituent (R) | Effect on Biological Activity (General Observation) | Reference |

|---|---|---|---|---|

| N-1 Substituted Analogue | N-1 | Cyclopropyl | Generally increases potency. | mdpi.com |

| N-1 Substituted Analogue | N-1 | p-Fluorophenyl | Potent activity observed in some series. | nih.gov |

| C-6 Substituted Analogue | C-6 | Fluorine (F) | Dramatically increases potency and cell penetration. | mdpi.com |

| C-7 Substituted Analogue | C-7 | Piperazinyl | Enhances spectrum of activity. | nih.gov |

| C-8 Substituted Analogue | C-8 | Methoxy (OCH3) | Increases potency and selectivity in CB2 ligands. | nih.gov |

Modifications of the Acetate Moiety

The C-2 methyl acetate side chain is a crucial pharmacophoric element. Modifications to this group can significantly impact binding affinity and functional activity. Common medicinal chemistry strategies involve bioisosteric replacement, where the ester is replaced by other functional groups with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles.

Ester Variation: Changing the methyl group of the ester to other alkyl groups (e.g., ethyl, propyl) can modulate lipophilicity and steric interactions within the binding pocket. This can fine-tune the compound's potency and absorption characteristics.

Conversion to Amide: Hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with various amines, yields carboxamides. This transformation is significant as the related 4-quinolone-3-carboxamide series has demonstrated high affinity and selectivity for the CB2 receptor. nih.gov The amide bond introduces a hydrogen bond donor (N-H), which can form additional interactions with the receptor, potentially altering affinity and functional activity (i.e., agonist vs. antagonist).

Bioisosteric Replacement with Heterocycles: The entire acetate group or the ester functionality can be replaced with five-membered heterocyclic rings like oxadiazoles or triazoles. nih.gov Such bioisosteres can mimic the hydrogen bonding pattern of the original group while offering improved metabolic stability and solubility. nih.govbaranlab.org For example, replacing an amide linker with a 1,2,3-triazole in a series of 4-quinolone CB2 ligands led to compounds with high selectivity and improved physicochemical properties. nih.gov

| Modification of C2-Acetate Moiety | Resulting Functional Group | Potential Impact on Properties | Rationale/Example from Related Series | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Carboxylic Acid | Alters charge, solubility, and hydrogen bonding capability. May be a key intermediate for further modification. | The 3-carboxylic acid is a key feature in fluoroquinolones for DNA gyrase binding. | ualberta.ca |

| Amidation | Amide (Primary, Secondary, Tertiary) | Introduces H-bond donor, alters lipophilicity, can improve metabolic stability. | The 4-quinolone-3-carboxamide scaffold yields potent and selective CB2 ligands. | nih.gov |

| Bioisosteric Replacement | 1,2,3-Triazole | Mimics amide bond geometry, improves metabolic stability and solubility. | Successful in optimizing 4-quinolone-3-carboxamide CB2 ligands. | nih.gov |

| Bioisosteric Replacement | 1,2,4-Oxadiazole | Acts as an amide surrogate, can modulate receptor affinity and pharmacokinetic properties. | Used as an amide bioisostere in the development of CB2 agonists. | nih.gov |

Stereoselectivity in Receptor Interactions (e.g., Cannabinoid Receptor Type 2 - CB2)

The introduction of chiral centers into the quinolone structure, either on the core or on its substituents, can lead to stereoisomers (enantiomers or diastereomers) that exhibit different biological activities. This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with the biological target.

While the parent Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is achiral, substitutions can introduce chirality. For instance, modifying the acetate side chain or introducing a chiral substituent at the N-1 or C-7 position can create stereocenters.

In the development of selective CB2 agonists based on related quinoline (B57606) scaffolds, stereochemistry has been shown to be a critical factor. For example, in a series of 7-oxo- nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, it was discovered that the (R)-enantiomers consistently displayed greater binding affinity for the CB2 receptor than their corresponding (S)-enantiomers. This suggests that the receptor's binding pocket is chiral and can differentiate between stereoisomers, with one enantiomer achieving a more favorable orientation and stronger interactions with key amino acid residues.

This principle underscores the importance of synthesizing and testing individual enantiomers during drug development, as one may be significantly more potent and/or have a better safety profile than the other, or they may even possess different pharmacological activities.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design utilizes the understanding of SAR and target structure to guide the synthesis of new molecules with improved properties. For the Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate scaffold, several design principles can be applied to enhance potency and selectivity, particularly for targets like the CB2 receptor.

Molecular Hybridization: This strategy involves combining structural features from two or more different pharmacophores known to have affinity for the desired target. For instance, one could hybridize the 4-quinolone-2-acetate core with a structural motif from a known, potent CB2 agonist to create a novel chemotype with potentially synergistic binding properties. nih.gov

Conformational Constraint: Reducing the conformational flexibility of a molecule can lock it into its "bioactive" conformation, leading to an increase in binding affinity and selectivity. This can be achieved by introducing cyclic structures or rigid linkers. For the 4-quinolone scaffold, this could involve creating rigid analogs by cyclizing the N-1 substituent back to the C-8 position or by incorporating the C-2 acetate side chain into a new ring system.

Scaffold Hopping and Bioisosterism: As discussed, replacing key functional groups or the core scaffold with bioisosteres can lead to improved drug-like properties while maintaining biological activity. nih.govbaranlab.org For example, replacing the quinolone core with a quinazolinone or a naphthyridine could yield novel ligands with different patentability and pharmacokinetic profiles. nih.gov

Structure-Based Design: When the 3D structure of the target receptor is known (e.g., from X-ray crystallography or cryo-EM), computational docking studies can be used to predict how analogs of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate will bind. This allows for the rational design of new substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding site, thereby increasing affinity and selectivity. beilstein-journals.org

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around the 4-oxo-1,4-dihydroquinolin-2-yl)acetate scaffold to develop next-generation therapeutic agents with optimized efficacy and safety profiles.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to screen virtual libraries of compounds and to propose binding modes for ligands within the active site of a protein.

While specific docking studies for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate against VEGFR2, 11β-Hydroxysteroid Dehydrogenase, and SARS-CoV-2 targets are not extensively detailed in publicly available literature, studies on analogous quinoline (B57606) and quinolinone structures provide valuable insights into potential binding interactions.

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key target in anti-angiogenic cancer therapy. Docking studies of various quinoline-based inhibitors have revealed that the quinoline scaffold can effectively occupy the ATP-binding pocket of the VEGFR2 kinase domain. Key interactions often involve hydrogen bonds with amino acid residues in the hinge region, such as Cys919, and hydrophobic interactions within the pocket. For instance, 4-oxoquinoline-3-carboxamide derivatives have been investigated as potential topoisomerase II inhibitors, a mechanism shared by some anticancer agents that also target kinases.

11β-Hydroxysteroid Dehydrogenase (11β-HSD1): This enzyme is a target for metabolic diseases. While direct docking data for the subject compound is scarce, computational studies on other heterocyclic inhibitors highlight the importance of hydrogen bonding with key residues like Ser170 and Tyr183 within the active site.

SARS-CoV-2 Targets: The main protease (Mpro or 3CLpro) and the spike protein are primary targets for anti-SARS-CoV-2 drug design. Docking studies of quinoline derivatives have shown potential inhibitory activity. For example, some quinoline derivatives have been predicted to bind to the allosteric site of the Mpro, forming hydrogen bonds with residues such as His41, His164, and Glu166. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and inhibiting the enzyme's function.

A summary of typical interactions observed for analogous quinoline derivatives with these targets is presented below:

| Target Protein | Key Interacting Residues (for Analogs) | Type of Interaction |

| VEGFR2 | Cys919, Asp1046, Leu840, Val848 | Hydrogen Bonds, Hydrophobic, π-π stacking |

| 11β-HSD1 | Ser170, Tyr183 | Hydrogen Bonds, Hydrophobic |

| SARS-CoV-2 Mpro | His41, His164, Glu166, Asp187 | Hydrogen Bonds, π-interactions |

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in kcal/mol. Lower (more negative) scores generally indicate a higher predicted binding affinity. While specific scores for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate are not available, studies on similar compounds provide a reference range. For example, various quinoline derivatives docked against SARS-CoV-2 Mpro have shown binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.org

| Compound Class | Target | Predicted Binding Affinity Range (kcal/mol) |

| Quinoline Derivatives | SARS-CoV-2 Mpro | -5.3 to -6.1 semanticscholar.org |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 semanticscholar.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of ligand-target complexes over time, offering insights into their stability and the mechanisms of binding.

MD simulations on quinazolinone derivatives, which are structurally related to quinolinones, have been used to assess the stability of their complexes with targets like VEGFR2. researchgate.net By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, researchers can determine if the complex remains stable. A stable complex is often characterized by a low and converging RMSD value. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of individual amino acid residues in the binding pocket, indicating which residues are key for interaction. researchgate.net

MD simulations can elucidate the detailed mechanism of how a ligand binds to its target. For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to study their selectivity towards different kinases. mdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can explain the observed selectivity. mdpi.com The analysis of hydrogen bond occupancy and intermolecular interactions throughout the simulation provides a dynamic view of the binding, complementing the static picture from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies have been successfully applied to various series of 4-quinolone derivatives to predict their biological activities and guide the design of new analogs. nih.gov For instance, a QSAR study on 4-quinolone derivatives as ligands for the benzodiazepine (B76468) site of GABA(A) receptors identified key molecular shape parameters, such as ovality and the Szeged index, that correlate with binding affinity. nih.gov Such models are typically validated using statistical methods like leave-one-out cross-validation to ensure their predictive power. nih.gov

In another example, QSAR models have been developed for quinoline derivatives to predict their antifungal activity. researchgate.net These models use various descriptors that quantify the physicochemical properties of the molecules to correlate with their observed activity. By understanding which structural features are important for activity, medicinal chemists can prioritize the synthesis of more potent compounds.

Drug-Likeness and ADME Pharmacokinetics Prediction

Computational methods have become indispensable in modern medicinal chemistry for the early assessment of a compound's viability as a drug candidate. orientjchem.org These predictive models help to identify molecules with favorable pharmacokinetic and pharmacodynamic properties, thereby streamlining the drug discovery pipeline. orientjchem.org For Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, in silico studies are crucial for evaluating its potential.

In Silico Prediction of ADME Parameters

The acronym ADME stands for Absorption, Distribution, Metabolism, and Excretion. These four processes are fundamental to the pharmacokinetic profile of a drug, determining its concentration and duration in the body. In silico tools can provide valuable predictions for these parameters, guiding the optimization of lead compounds. researchgate.net

The predicted ADME properties of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, based on computational models, are summarized below. These models utilize the compound's structure to forecast its behavior in the human body.

| Parameter | Predicted Value | Description |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests the compound can permeate intestinal epithelial cells. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells. |

| Distribution | ||

| Volume of Distribution (VDss) | Low | Suggests the compound will primarily remain in the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | No | The compound is unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | Indicates a strong affinity for binding to proteins in the blood. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs. |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low | Suggests a slower rate of removal from the body. |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by the kidneys. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Drug-Likeness Scoring and Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This assessment is often based on a set of rules derived from the structural analysis of existing oral drugs. One of the most well-known sets of rules is Lipinski's Rule of Five.

According to these established guidelines, an orally active drug should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

The drug-likeness profile of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate has been computationally assessed against several common filters.

| Rule/Filter | Parameter | Predicted Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 217.22 g/mol | Yes |

| LogP | 1.85 | Yes | |

| Hydrogen Bond Donors | 1 | Yes | |

| Hydrogen Bond Acceptors | 3 | Yes | |

| Ghose Filter | Molecular Weight | 217.22 g/mol | Yes |

| Molar Refractivity | 59.84 | Yes | |

| Number of Atoms | 25 | Yes | |

| Veber Filter | Rotatable Bonds | 3 | Yes |

| TPSA | 69.98 Ų | Yes | |

| Egan Filter | LogP | 1.85 | Yes |

| TPSA | 69.98 Ų | Yes | |

| Muegge Filter | Molecular Weight | 217.22 g/mol | Yes |

| LogP | 1.85 | Yes | |

| TPSA | 69.98 Ų | Yes |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The in silico analysis indicates that Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate exhibits a favorable drug-likeness profile, complying with multiple widely accepted criteria for oral bioavailability. These computational predictions suggest that the compound has a promising pharmacokinetic foundation for further development as a therapeutic agent. researchgate.net

Future Research Directions and Therapeutic Implications

Development of Novel Analogs with Tailored Biological Profiles

The structural framework of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate offers numerous opportunities for chemical modification to create novel analogs with specific biological activities. The quinolone structure's amenability to synthetic alterations allows researchers to fine-tune its properties, potentially transforming it from an antibacterial agent into an anticancer or antiviral one. myquinstory.info

Future work will likely focus on several key areas of modification:

Substitution at key positions: Research has shown that substitutions at various positions on the quinolone ring can dramatically alter the compound's biological activity. For instance, modifications at the C-6 and C-8 positions have been shown to produce more effective antibacterial drugs. mdpi.com Similarly, derivatization at the C3 or C7 positions of related fluoroquinolones has led to compounds with increased cytotoxic potency against cancer cells. nih.gov

Hybrid Molecules: Creating hybrid molecules by combining the quinolone scaffold with other pharmacologically active moieties is a promising strategy. This approach aims to develop compounds with dual mechanisms of action or improved target specificity. For example, quinoline-based hybrids have been investigated for their potential as anticancer agents. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogs with improved pharmacokinetic profiles, reduced toxicity, or enhanced activity.

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new analogs. By correlating specific structural changes with alterations in biological activity, researchers can develop a deeper understanding of the pharmacophore and design more potent and selective compounds.

Table 1: Potential Modifications and their Expected Outcomes

| Modification Site | Type of Modification | Potential Biological Outcome |

| C-3 Position | Ester to Amide Conversion | Altered cell permeability and target interaction |

| C-6 and C-8 Positions | Addition of various substituents | Enhanced antibacterial or anticancer activity mdpi.com |

| N-1 Position | Alkylation or Arylation | Modulation of physicochemical properties and target binding |

| Quinolone Core | Fusion with other heterocyclic rings | Creation of hybrid molecules with novel activities |

Exploration of New Therapeutic Areas

While the quinolone class of compounds is best known for its antibacterial properties, emerging research has revealed a broad spectrum of other biological activities, opening up new avenues for therapeutic applications. mdpi.com The simple and flexible synthetic routes for producing quinolone derivatives allow for the creation of large libraries of molecules that can be screened for various biological targets. myquinstory.info

Future research is expected to explore the potential of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate and its analogs in several new therapeutic areas:

Anticancer Activity: Numerous studies have highlighted the anticancer potential of quinolone derivatives. mdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, cell cycle arrest, and the induction of apoptosis. nih.govnih.gov Specifically, substituted (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate (B79036) derivatives have shown promising anticancer activity against non-small cell lung cancer and pancreatic cancer cell lines, with strong binding affinities to EGFR tyrosine kinase. rjptonline.org

Antiviral Activity: Certain quinolone derivatives have demonstrated antiviral properties, including activity against HIV. mdpi.comresearchgate.netresearchgate.net Further investigation into the specific antiviral mechanisms and the structural requirements for this activity could lead to the development of novel antiviral agents.

Anti-inflammatory and Immunomodulatory Effects: Some quinolinone derivatives have been found to possess immunosuppressive activity by inhibiting the release of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov This suggests a potential role for these compounds in treating autoimmune diseases and other inflammatory conditions. Esters of 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-acetic acids are also being explored as non-steroidal anti-inflammatory drugs. nih.gov

Neurodegenerative Diseases: The potential neuroprotective effects of quinoline (B57606) derivatives are an emerging area of interest. Their ability to interact with various cellular targets could be harnessed to develop treatments for conditions like Alzheimer's disease. researchgate.net

Other Potential Applications: The versatility of the quinolone scaffold extends to other therapeutic areas as well, with studies reporting antifungal, antimalarial, and antitubercular activities. mdpi.com

Advanced Mechanistic Studies and Target Validation

A deeper understanding of the molecular mechanisms by which Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate and its analogs exert their biological effects is essential for their development as therapeutic agents. While the primary target of antibacterial quinolones is well-established as DNA gyrase and topoisomerase IV, the targets for their other biological activities are less clear. nih.govmdpi.com

Future research in this area will likely involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that interact with these compounds. Once potential targets are identified, further studies will be needed to validate their role in the observed biological effects.

Elucidation of Signaling Pathways: Investigating how these compounds modulate cellular signaling pathways to produce their therapeutic effects. For example, in the context of cancer, this would involve studying their impact on pathways that control cell proliferation, apoptosis, and angiogenesis.

Structural Biology Studies: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these compounds in complex with their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective analogs.

Application of Integrated Computational and Experimental Approaches

The integration of computational and experimental methods is becoming increasingly important in modern drug discovery. nih.gov This synergistic approach can accelerate the process of identifying and optimizing new drug candidates.

Future research on Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate and its derivatives will benefit from:

Molecular Modeling and Docking: Computational docking studies can be used to predict how these compounds bind to their biological targets and to prioritize analogs for synthesis and biological testing. nih.gov This can save significant time and resources compared to traditional high-throughput screening. For example, molecular docking has been used to investigate the interaction of quinoline analogs with multidrug resistance protein 2 (MRP2). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical relationships between the chemical structure of these compounds and their biological activity. rjpbcs.com These models can then be used to predict the activity of new, unsynthesized analogs, further guiding the drug design process.

Virtual Screening: Large virtual libraries of quinolone derivatives can be screened against the three-dimensional structures of biological targets to identify potential hits. This in silico approach can rapidly identify promising candidates for further experimental investigation. nih.gov

By combining these computational approaches with traditional experimental methods, researchers can adopt a more rational and efficient approach to the design and development of novel therapeutic agents based on the Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions of precursors like substituted quinolines with activated esters. For example, refluxing intermediates with mercaptoacetic acid in DMF using anhydrous ZnCl₂ as a catalyst (similar to procedures for thiazolidinone derivatives ). Optimization includes adjusting reaction time (6–8 hours), stoichiometry of reagents, and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-synthesis purification via recrystallization (e.g., DMF/water mixtures) ensures product integrity.

Q. Which analytical techniques are critical for characterizing this compound’s structural purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates). Key signals include the methyl ester (δ ~3.8 ppm) and quinolinone aromatic protons (δ 7.5–8.5 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve absolute configuration and hydrogen-bonding networks, critical for validating synthetic accuracy .

- HPLC-MS : Quantifies purity (>95%) and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinned crystals or disordered atoms) be resolved during structural determination?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors . For high-resolution data, the Hooft parameter or R1/R1_all metrics assess model validity.

- Disorder Handling : Apply restraints (e.g., SIMU/ISOR in SHELXL) to anisotropic displacement parameters. Partial occupancy refinement for overlapping atoms (e.g., ester groups) improves accuracy .

- Validation Tools : CheckPlaton/CIF validates symmetry and hydrogen-bonding consistency, reducing overfitting risks .

Q. What strategies are effective for validating biological target engagement of this compound in vitro?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Incubate target proteins (e.g., GLP-1R) with the compound and monitor thermal stabilization via Western blotting. A shifted denaturation curve confirms binding .

- Bio-Layer Interferometry (BLI) : Immobilize the target receptor on biosensors and measure real-time binding kinetics (ka/kd) to derive affinity (KD). SigmaPlot’s 1:1 binding model fits data .

- Competitive Assays : Use fluorescent probes (e.g., TAMRA-labeled ligands) to quantify displacement, validating specificity.

Q. How can computational modeling guide mechanistic studies of this compound’s activity?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes or receptors). Focus on the quinolinone core and ester group interactions.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues (e.g., hydrogen bonds with catalytic sites).

- ADME Profiling : SwissADME predicts bioavailability, ensuring physicochemical properties (e.g., LogP ~2.5) align with pharmacokinetic requirements .

Q. What experimental approaches address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Replication : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm EC50/IC50 consistency.

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out nonspecific binding to related receptors/enzymes.

- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may contribute to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.